2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine
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Overview
Description
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to the cyclohexane ring and another methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of primary amines with methoxy-substituted benzyl halides. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Another method involves the reduction of Schiff bases formed by the condensation of methoxy-substituted benzaldehydes with cyclohexylamines. This reduction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.
Substitution: NaI in acetone, sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Secondary amines with reduced methoxy groups.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups enhance its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(4-methoxyphenyl)methyl]phenol
- 4-[(4-methoxyphenyl)methyl]-2-methoxyphenol
- 2-methoxy-4-[(4-methoxyphenyl)methyl]aniline
Uniqueness
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine is unique due to its specific structural arrangement, which imparts distinct physicochemical properties. The presence of both cyclohexane and methoxy-substituted phenyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h7-10,14-16H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIAAAZONRLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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